N,N-Diallylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-bis(prop-2-enyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-3-10-13(11-4-2)12-8-6-5-7-9-12/h3-9H,1-2,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIPLMHXHKPZGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30211506 | |
| Record name | Aniline, N,N-diallyl- (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30211506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6247-00-3 | |
| Record name | N,N-Diallylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006247003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Diallylaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59842 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Aniline, N,N-diallyl- (8CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30211506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-DIALLYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7E0LZ0QRG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for N,n Diallylaniline and Its Substituted Derivatives
N-Allylation of Aniline (B41778): Mechanistic and Methodological Progress
The N-allylation of aniline is a fundamental transformation for the synthesis of N,N-diallylaniline. This process involves the introduction of two allyl groups onto the nitrogen atom of the aniline molecule.
Classical Alkylation Approaches and their Limitations
Traditional methods for the N-alkylation of amines, including aniline, have historically relied on direct alkylation using alkylating agents.
One of the earliest and most straightforward methods for preparing this compound involves the reaction of aniline with an alkylating agent, such as a halohydrocarbon or a methyl sulfate, in the presence of a mineral acid catalyst. google.com For instance, the reaction can be carried out using allyl bromide as the alkylating agent. tandfonline.comtandfonline.com Often, an acid scavenger like sodium carbonate, sodium bicarbonate, or potassium hydroxide (B78521) is used to neutralize the acid generated during the reaction. tandfonline.comtandfonline.comresearchgate.net
Classical alkylation methods for producing this compound are often beset by several challenges that limit their efficiency and practicality. A primary issue is the lack of selectivity, which frequently results in the formation of a mixture of mono-allylated and di-allylated products, as well as quaternary ammonium (B1175870) salts. researchgate.net Achieving high selectivity for the desired this compound can be difficult to control.
Furthermore, these traditional methods can suffer from low yields and may require harsh reaction conditions, such as high temperatures, which are not always ideal. The use of toxic reagents and the generation of stoichiometric amounts of waste products also present environmental concerns. researchgate.net For example, the reaction of aniline with two equivalents of allyl bromide in aqueous ethanol (B145695) without a catalyst shows low conversion of aniline even after extended reaction times, yielding a mixture of monoallyl and diallyl anilines. tandfonline.com
Mineral Acid Catalysis with Halohydrocarbons or Methyl Sulfates
Catalytic Strategies for Enhanced Diallylation
To overcome the limitations of classical methods, significant research has focused on developing catalytic strategies to improve the efficiency and selectivity of the N,N-diallylation of aniline.
Precious metal catalysts, particularly those based on palladium, have emerged as powerful tools for N-alkylation reactions, offering milder reaction conditions and improved selectivity. rsc.org
Palladium complexes have demonstrated significant efficacy in catalyzing the N-allylation of anilines. These catalysts can operate under mild conditions and exhibit high selectivity, aligning with the principles of green chemistry. rsc.org The palladium-catalyzed allylation is a well-established and highly stereoselective method for forming carbon-nitrogen bonds. thieme-connect.com
One notable example is the use of a molybdenum-palladium sulfide (B99878) cluster, [Mo3S4Pd(η3-allyl)], which effectively catalyzes the Friedel–Crafts-type allylation of nitrogen-containing aromatic compounds, including N,N-dialkylanilines, with allylic alcohols. acs.org This catalyst, at a 3 mol % loading, facilitates the reaction in acetonitrile (B52724) at reflux or 60 °C, leading to good to excellent yields with high regioselectivity. acs.org
Another effective palladium-based catalytic system involves the use of Pd·Et3B. A combination of catalytic amounts of palladium and triethylborane (B153662) (Et3B) promotes the allylic alkylation of primary and secondary aromatic amines, including aniline, using allylic alcohols directly. rsc.org This method provides tertiary amines in excellent yields under mild conditions, ranging from room temperature to 50 °C. rsc.org The direct use of allylic alcohols is advantageous as it avoids the pre-activation of the alcohol, and the process is often promoted by the presence of a cocatalyst like triethylborane. beilstein-journals.org
The following table summarizes the performance of different aniline substrates in the Pd·Et3B-catalyzed N-allylation with allyl alcohol.
Table 1: Pd·Et3B-Catalyzed N-Allylation of Various Anilines with Allyl Alcohol
| Entry | Aniline Derivative | Product | Yield (%) |
|---|---|---|---|
| 1 | Aniline | This compound | 95 |
| 2 | 4-Methylaniline | N,N-Diallyl-4-methylaniline | 93 |
| 3 | 4-Methoxyaniline | N,N-Diallyl-4-methoxyaniline | 91 |
| 4 | 4-Chloroaniline | N,N-Diallyl-4-chloroaniline | 88 |
| 5 | 2-Methylaniline | N,N-Diallyl-2-methylaniline | 85 |
Data sourced from studies on Pd·Et3B-catalyzed alkylation of amines with allylic alcohols. rsc.org
The development of these advanced catalytic systems represents a significant step forward in the synthesis of this compound and its derivatives, offering more efficient, selective, and environmentally benign routes compared to traditional methods.
Precious Metal-Catalyzed N-Allylation
Platinum-Complex Catalysis (e.g., Pt(eta3-allyl)(xantphos)]OTf, Pt(COD)Cl2)
Platinum complexes have been effectively utilized in the N-allylation of anilines. For instance, the reaction of aniline with allyl alcohol can be catalyzed by platinum complexes like Pt(eta3-allyl)(xantphos)]OTf in dimethylformamide (DMF) and Pt(COD)Cl2 in the presence of bis[2-(diphenylphosphino)phenyl] ether in dioxane. tandfonline.comtandfonline.com These methods facilitate the direct use of allylic alcohols, which are often more desirable reagents than allyl halides. researchgate.netacs.org
The combination of a platinum catalyst with a large bite-angle ligand, such as DPEphos, has been shown to effectively convert allylic alcohol into a π-allylplatinum intermediate without needing an activating reagent. acs.org This approach demonstrates high activity and selectivity for the monoallylation of primary amines. acs.org Furthermore, platinum(II) complexes with this compound have been studied, including the isomerization and cyclization of related ligands promoted by Pt(II). acs.org The use of Pt(COD)Cl2 has also been reported in the N-alkylation of amines with secondary alcohols through a hydrogen autotransfer strategy. researchgate.net
Ruthenium-Based Catalysis (e.g., Ru(II)-alkylidene Hoveyda-Grubbs Catalysts)
Ruthenium-based catalysts, particularly Hoveyda-Grubbs type complexes, are highly efficient for ring-closing metathesis (RCM) reactions, which can be applied to the synthesis of cyclic derivatives from N,N-diallylanilines. rsc.orgresearchgate.net Novel phosphine-free Ru(II)-alkylidene complexes have been synthesized and proven effective for the RCM of various substituted and unsubstituted this compound derivatives. rsc.orgrsc.org
One study demonstrated that a tosylated carbenoid Ru(II)-alkylidene complex (7b) exhibited the highest efficiency in cyclizing different acyclic diene substrates, including N,N-diallylanilines, to form 1H-pyrroles. rsc.org This catalyst was used in small amounts (0.5–2.0 mol%) and showed superior performance compared to the well-known Grubbs (II) and Hoveyda-Grubbs (II) catalysts. rsc.orgrsc.org The RCM reactions of this compound in the presence of the second-generation Grubbs catalyst can yield over 90% of the dihydropyrrole product when an additive like 1,4-benzoquinone (B44022) is used. acs.org
The general mechanism for Ru(II)-catalyzed cascade reactions can involve ortho C-H activation of an aniline derivative, followed by migratory insertion of an alkene to form an alkyl ruthenium intermediate. rsc.org Subsequent steps can lead to allylation and further cyclization. rsc.org Heterogeneous ruthenium-supported hydrotalcite catalysts have also been developed for the α-alkylation of nitriles with alcohols, although this requires high temperatures and an excess of the alcohol. rsc.org
Mechanisms of Allylation and Stereoselectivity
Transition metal-catalyzed allylic substitution reactions are a cornerstone of modern synthetic chemistry. acs.org The typical catalytic cycle for a palladium-catalyzed allylation, often referred to as the Tsuji-Trost reaction, involves the oxidative addition of an allylic electrophile to a low-valent transition metal complex, forming a π-allyl metal intermediate. acs.orgnih.gov The nucleophile, in this case, an aniline, then attacks this intermediate, and subsequent dissociation of the product regenerates the active catalyst. acs.org
The regio- and stereoselectivity of the allylation of anilines are influenced by several factors, including the solvent, the nature of the nucleophile, and the ligands on the metal catalyst. acs.orgnih.gov For instance, in the palladium-catalyzed allylation of anilines with allylic alcohols, the regioselectivity can be temperature-dependent. acs.orgacs.org Kinetic control favors the less substituted alkene, while thermodynamic control leads to an increase in the more highly substituted alkene. acs.orgacs.org The choice of phosphine (B1218219) ligand is also crucial; decreasing the size of diphosphine ligands or the electron-withdrawing ability of monophosphine ligands can favor the formation of less substituted alkenes. acs.org
The mechanism for stereoselectivity involves a complex interplay of steric interactions, dynamic isomerization of the π-allyl intermediate (exo-endo isomerization), and electronic effects from the ligand that can direct the nucleophilic attack. nih.gov For ruthenium-catalyzed reactions, a proposed mechanism involves ortho C-H activation, migratory insertion of the alkene, and subsequent elimination and insertion steps to achieve allylation and potential cyclization. rsc.org
Heterogeneous Catalysis for Sustainable Synthesis
Heterogeneous catalysts offer significant advantages in terms of ease of recovery and reusability, contributing to more sustainable chemical processes. tandfonline.comtandfonline.com Mg-Al hydrotalcites have emerged as effective solid base catalysts for the synthesis of N,N-diallylanilines. tandfonline.comresearchgate.net
Mg-Al Hydrotalcites as Solid Base Catalysts
Mg-Al hydrotalcites are anionic clays (B1170129) with basic properties that can effectively catalyze the N,N-diallylation of anilines. tandfonline.comtandfonline.com These materials are advantageous due to their low cost, high selectivity, and tunable basicity. rsc.orgnih.gov The reaction is typically carried out by reacting anilines with two equivalents of allyl bromide in the presence of the hydrotalcite catalyst in aqueous ethanol at room temperature, resulting in good yields of the desired N,N-diallylanilines. tandfonline.comtandfonline.com
Hydrotalcites with varying Mg/Al ratios (e.g., 5, 3, and 2) have been studied, with the Mg/Al ratio of 5 often found to be the most effective. tandfonline.comtandfonline.com The catalyst likely acts as a scavenger for the acid generated during the reaction. tandfonline.com
Both calcined and uncalcined Mg-Al hydrotalcites have been investigated as catalysts for the diallylation of anilines. tandfonline.comtandfonline.com Calcination of hydrotalcites at high temperatures (e.g., 550°C) results in the formation of porous metal oxides. tandfonline.comtandfonline.com However, studies have shown that there is not a significant difference in the yield of this compound when using either calcined or uncalcined hydrotalcites. tandfonline.comtandfonline.com This suggests that the reaction may only require minimal basicity provided by both forms of the catalyst. tandfonline.com In other multicomponent reactions, the catalytic activity of calcined hydrotalcite has been found to be greater than that of the uncalcined form. conicet.gov.ar
The table below presents data on the reaction of aniline with allyl bromide in the presence of different hydrotalcite catalysts.
| Catalyst | Form | Mg/Al Ratio | Yield (%) |
| HT5 | Uncalcined | 5 | 85 |
| HT5C | Calcined | 5 | 82 |
| HT3 | Uncalcined | 3 | 80 |
| HT3C | Calcined | 3 | 78 |
| HT2 | Uncalcined | 2 | 75 |
| HT2C | Calcined | 2 | 72 |
| Table based on data from Shetty et al. tandfonline.comtandfonline.com |
A key advantage of using hydrotalcites as catalysts is their ease of recovery and reusability, which is crucial for developing greener and more cost-effective synthetic processes. tandfonline.comtandfonline.com After the reaction, the solid hydrotalcite catalyst can be easily separated from the reaction mixture by filtration. tandfonline.com
Studies have demonstrated that Mg-Al hydrotalcites can be recovered and reused for multiple reaction cycles without a significant loss of catalytic activity. tandfonline.commdpi.com For instance, the HT5 catalyst was reused in the reaction of aniline and allyl bromide after being filtered, washed with aqueous sodium bicarbonate, ethyl acetate, and water. tandfonline.com The ability to recycle the catalyst highlights the practical and sustainable nature of this catalytic system. rsc.orgmdpi.comacs.org
The table below shows the reusability of the HT5 catalyst over several cycles.
| Cycle | Yield (%) |
| 1 | 85 |
| 2 | 84 |
| 3 | 82 |
| 4 | 81 |
| Table based on data from Shetty et al. tandfonline.com |
Zeolite-Based Catalysis (e.g., Al2O3 zeolite KY)
Zeolites, which are microporous crystalline aluminosilicates, have been explored as catalysts in organic synthesis due to their defined pore structures and acidic properties. mdpi.comresearchgate.net In the context of N-allylation, Al2O3 zeolite KY has been utilized as a catalyst for the reaction of aniline with allyl bromide in benzene (B151609). tandfonline.commobt3ath.com Zeolite-based systems are considered heterogeneous catalysts, which offers advantages in terms of catalyst recovery and reuse, a key challenge in homogeneous catalysis. mdpi.com The catalytic activity of zeolites is influenced by factors such as the Si/Al ratio, pore size, and acid density, which can be tailored to optimize reaction outcomes. mdpi.comresearchgate.net While effective for N-allylation, these methods can still require organic solvents and may not always provide high selectivity for the desired N,N-diallylated product over the mono-allylated byproduct. tandfonline.comresearchgate.net
Silica-Supported Catalysts
Silica (B1680970) (SiO₂) serves as an excellent support material for catalysts owing to its high surface area, chemical inertness, and stability. semanticscholar.orgmdpi.com Catalysts immobilized on silica supports are used in a wide array of organic reactions to improve efficiency and facilitate catalyst separation. semanticscholar.orgmdpi.com In the synthesis of diallylamines, silica has been investigated as a support to enhance the N,N-bisallylation of amines with allyl bromide. researchgate.net However, reports indicate that these early attempts suffered from low conversion of starting materials and poor selectivity for the desired diallylated products, with long reaction times being a significant drawback. researchgate.net The performance of silica-supported catalysts is highly dependent on the nature of the active catalytic species anchored to the support and the reaction conditions employed. mdpi.com
Green Chemistry Principles in this compound Synthesis
Recent research has focused on aligning the synthesis of this compound with the principles of green chemistry, which advocate for minimizing waste, reducing energy consumption, and using environmentally benign substances. ijprt.org
Catalyst-Free Diallylation in Aqueous or Aqueous-Alcoholic Media
A significant advancement in the synthesis of N,N-diallylanilines is the development of a catalyst-free diallylation method. researchgate.net This approach achieves a highly selective N,N-diallylation of various anilines using allyl bromide in an aqueous-ethanolic solution in the presence of a simple base like potassium carbonate. researchgate.netresearchgate.net The reaction proceeds efficiently, with complete conversion of the starting aniline and yields of the diallylated product reaching up to 99%. researchgate.netresearchgate.net This method avoids the use of transition metal catalysts, which are often expensive and pose environmental concerns. researchgate.net The use of an aqueous phase is a key feature, representing a shift away from volatile and often toxic organic solvents. researchgate.netmatanginicollege.ac.in
Solvent Minimization and Environmentally Benign Conditions
The choice of solvent is critical in green synthesis. ijprt.orgresearchgate.net Traditional syntheses of this compound have often employed solvents like benzene, acetonitrile, or tetrahydrofuran (B95107) (THF). tandfonline.commobt3ath.com The move towards using aqueous-alcoholic mixtures, such as water and ethanol, represents a significant step forward, as these solvents are less toxic, cheaper, and more environmentally friendly. tandfonline.comresearchgate.netmatanginicollege.ac.in The catalyst-free method, for instance, uses a simple mixture of ethanol and water. researchgate.netresearchgate.net Furthermore, some modern methods, such as those using Mg-Al hydrotalcites, can be performed at ambient temperature, which minimizes energy consumption compared to methods requiring high temperatures. tandfonline.comtandfonline.com
Synthesis of Substituted this compound Derivatives
The methodologies developed for the synthesis of this compound can be extended to a wide range of substituted anilines, allowing for the creation of a diverse library of derivatives. The catalyst-free diallylation in aqueous ethanol has proven particularly effective for anilines bearing both electron-donating and electron-withdrawing substituents. researchgate.net For example, anilines with methyl, methoxy, and chloro substituents react efficiently to produce the corresponding N,N-diallylated products in excellent yields. researchgate.net However, strongly deactivating groups, such as a nitro group at the ortho- or para-position, can inhibit the diallylation reaction under these conditions, leading to the formation of only the mono-allylated product or no reaction at all. researchgate.net
The table below summarizes the results for the catalyst-free diallylation of various substituted anilines.
Table 1: Catalyst-Free Synthesis of Substituted this compound Derivatives
| Entry | Aniline Substituent | Time (h) | Yield of Diallyl Product (%) | Yield of Monoallyl Product (%) |
|---|---|---|---|---|
| 1 | 4-CH₃ | 1.5 | 98 | - |
| 2 | 4-CH₃O | 1 | 99 | - |
| 3 | 2-CH₃O | 1.5 | 91 | - |
| 4 | 3-Cl | 3.5 | 76 | 23 |
| 5 | 4-Cl | 3.5 | 77 | 10 |
| 6 | 4-NO₂ | 6 | Trace | 42 |
Data sourced from a study on catalyst-free diallylation in an aqueous phase. researchgate.net
Scope and Limitations of Functional Group Tolerance
The compatibility of a synthetic method with a wide range of functional groups is crucial for its broad application in the synthesis of complex molecules. Several modern catalytic systems have been developed for the N,N-diallylation of anilines, each with its own scope and limitations regarding functional group tolerance.
One environmentally benign method involves the use of Mg-Al hydrotalcites as solid base catalysts for the reaction of anilines with allyl bromide in aqueous ethanol at room temperature. tandfonline.comtandfonline.com This approach is effective for a range of substituted anilines. Generally, anilines bearing electron-donating groups (such as methyl and methoxy) and weak electron-withdrawing groups (halogens) react efficiently to produce the corresponding this compound derivatives in good yields. tandfonline.comtandfonline.com However, the reaction is significantly slower and less efficient for anilines with strong electron-withdrawing substituents. For instance, the diallylation of p-nitroaniline is sluggish at room temperature and requires elevated temperatures to proceed, resulting in a modest yield of the diallylated product alongside the monoallylated derivative. tandfonline.com Steric hindrance from ortho-substituents can also impact the reaction efficiency.
Palladium-catalyzed N-alkylation reactions, such as the Buchwald-Hartwig amination, represent another powerful tool for synthesizing aniline derivatives. organic-chemistry.org These methods often exhibit broad functional group tolerance, accommodating ethers, and even nitro groups under the right conditions. organic-chemistry.org However, these catalytic systems can be sensitive to steric hindrance. Substrates with bulky ortho-substituents may react poorly due to steric impediment around the nitrogen atom, which hinders the approach of the catalyst or the electrophile. organic-chemistry.org
The following table summarizes the functional group tolerance in the synthesis of substituted N,N-diallylanilines using Mg-Al hydrotalcite as a catalyst.
Table 1: Functional Group Tolerance in the Synthesis of Substituted N,N-Diallylanilines using Mg-Al Hydrotalcite
| Aniline Substituent | Position | Yield of N,N-Diallyl Derivative (%) | Reference |
| -H | - | 92 | tandfonline.com |
| 4-CH₃ | para | 89 | tandfonline.com |
| 4-OCH₃ | para | 85 | tandfonline.com |
| 4-Cl | para | 88 | tandfonline.com |
| 4-Br | para | 90 | tandfonline.com |
| 2-CH₃ | ortho | 82 | tandfonline.com |
| 2-Cl | ortho | 85 | tandfonline.com |
| 4-NO₂ | para | 44 (at 80°C) | tandfonline.com |
| 2-CF₃ | ortho | 10 (at 80°C) | tandfonline.com |
Reaction conditions: Aniline derivative, allyl bromide, Mg-Al hydrotalcite (Mg/Al = 5), aqueous ethanol, room temperature unless otherwise specified. Data sourced from Shetty et al., 2011. tandfonline.com
Regioselectivity and Diastereoselectivity in Derivative Synthesis
The presence of substituents on the aromatic ring of this compound can direct the regioselectivity of subsequent transformations. A notable example is the cobalt-catalyzed conversion of N,N-diallylanilines to quinolines . acs.org In this reaction, both electronic and steric effects of the substituents on the aniline ring influence the yield and the regiochemical outcome. acs.orgacs.org
Electron-donating groups on the aniline ring generally favor the cyclization reaction, leading to higher yields of the corresponding quinoline (B57606) derivatives. Conversely, strong electron-withdrawing groups tend to inhibit the reaction. acs.org The position of the substituent is also critical in determining the product distribution. For instance, in the synthesis of substituted quinolines, the classical Skraup synthesis can lead to mixtures of regioisomers, whereas modern methods using substituted o-aminophenylboronates can offer high regiospecificity. acs.org
Table 2: Influence of Substituents on the Cobalt-Catalyzed Synthesis of Quinolines from N,N-Diallylanilines
| Substituent on Aniline Ring | Position | Yield of Quinoline Derivative (%) | Reference |
| 4-OCH₃ | para | 95 | acs.org |
| 4-CH₃ | para | 91 | acs.org |
| -H | - | 85 | acs.org |
| 4-Cl | para | 75 | acs.org |
| 3-OCH₃ | meta | 65 | acs.org |
| 4-CF₃ | para | 15 | acs.org |
| 2-CH₃ | ortho | 78 | acs.org |
Data sourced from Li and Jones, 2007. acs.org
Diastereoselectivity becomes a key consideration when this compound derivatives undergo cyclization reactions that create new stereocenters. Palladium-catalyzed cascade reactions of N,2-diallylaniline derivatives are powerful methods for constructing complex polycyclic nitrogen heterocycles with high stereocontrol. acs.orgresearchgate.net For example, the reaction of N,2-diallylaniline derivatives can proceed through a sequence of aminopalladation followed by carbopalladation to form tricyclic products with two new stereocenters. acs.orgresearchgate.net The stereochemical outcome of these reactions can be highly specific, often yielding a single diastereomer. In some cases, unusual palladium shifts can lead to the formation of tetracyclic molecules with three contiguous stereocenters, demonstrating the potential for complex stereoselective synthesis starting from relatively simple diallylaniline precursors. acs.org
Chemical Transformations and Reactivity Profiles of N,n Diallylaniline
Cyclization Reactions and Heterocycle Formation
The presence of two allyl groups attached to the nitrogen atom makes N,N-diallylaniline an ideal substrate for cyclization reactions. These transformations, including ring-closing metathesis and cycloisomerization, provide efficient pathways to five-membered nitrogen heterocycles.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis (RCM) is a powerful and widely used method for the formation of cyclic olefins. wikipedia.org In the context of this compound, RCM facilitates the intramolecular coupling of the two allyl groups to form a dihydropyrrole ring system.
N,N-Diallylanilines are important precursors for the synthesis of N-aryldihydropyrroles through ring-closing metathesis (RCM). tandfonline.com This reaction typically involves the use of a ruthenium-based catalyst to form 1-phenyl-2,5-dihydro-1H-pyrrole. umich.edu The reaction of this compound derivatives can yield various substituted N-aryldihydropyrroles. rsc.org For instance, the RCM of N,N-diallyl-2-iodoaniline produces 1-(2-iodophenyl)-2,5-dihydro-1H-pyrrole in high yield. arkat-usa.org This transformation is a key step in the synthesis of more complex heterocyclic structures. researchgate.net Furthermore, N,N-diallylanilines with substituents on the phenyl ring, such as electron-donating or electron-withdrawing groups, also undergo RCM to afford the corresponding substituted N-aryldihydropyrroles. rsc.orgacs.org In some cases, the initially formed dihydropyrrole can be aromatized to the corresponding pyrrole (B145914) derivative. nih.govorganic-chemistry.org
A study demonstrated the synthesis of various (un)substituted this compound derivatives, which were subsequently used in RCM reactions to form 1H-pyrroles. rsc.org The synthesis of these precursor diallylanilines was achieved by reacting (un)substituted anilines with allyl bromide in the presence of potassium carbonate. rsc.orgresearchgate.net
| Substrate | Product | Catalyst | Yield |
|---|---|---|---|
| This compound | 1-Phenyl-2,5-dihydro-1H-pyrrole | Grubbs II catalyst | 96% |
| N,N-Diallyl-2-iodoaniline | 1-(2-Iodophenyl)-2,5-dihydro-1H-pyrrole | Grubbs II catalyst | 98% |
| N,N-Diallyl-4-methylaniline | 1-(p-Tolyl)-2,5-dihydro-1H-pyrrole | In situ generated Nb complex | High yield |
| N,N-Diallyl-4-methoxyaniline | 1-(4-Methoxyphenyl)-2,5-dihydro-1H-pyrrole | In situ generated Nb complex | High yield |
The success of ring-closing metathesis (RCM) of this compound and its derivatives heavily relies on the choice of the catalyst. Ruthenium-based catalysts, particularly Grubbs and Hoveyda-Grubbs catalysts, are widely employed for this transformation. rsc.orgufpi.br
The second-generation Grubbs catalyst is effective for the RCM of this compound, leading to the formation of 1-phenyl-2,5-dihydro-1H-pyrrole in high yield. umich.eduarkat-usa.org This catalyst is known for its high activity and tolerance to various functional groups. wikipedia.org
Hoveyda-Grubbs catalysts, both first and second generation, are also utilized in these reactions. rsc.orgufpi.br The second-generation Hoveyda-Grubbs catalyst is a commercially available organometallic ruthenium complex used for RCM. americanelements.com Novel phosphine-free Ru-alkylidene catalysts based on the Hoveyda-Grubbs complex have been synthesized and shown to be highly efficient for the RCM of (un)substituted this compound derivatives. rsc.orgnih.govrsc.org One particular tosylated carbenoid catalyst demonstrated superior efficiency in cyclizing various acyclic diene substrates, including N,N-diallylanilines, compared to the well-known Grubbs II and Hoveyda-Grubbs II catalysts. rsc.orgnih.govresearchgate.netresearchgate.net These reactions were well-tolerated using only a catalytic amount (0.5–2.0 mol%) of the additive catalyst. rsc.orgnih.govnih.gov
In addition to ruthenium-based catalysts, an in situ-generated niobium complex from NbCl₅, trimethylsilyl (B98337) chloride, Zn, and PhCHCl₂ in tetrahydrofuran (B95107) has been developed for the RCM of N,N-diallyl-p-toluenesulfonamides and was also shown to be effective for this compound derivatives. acs.orgnih.gov
| Catalyst | Description | Application in this compound RCM |
|---|---|---|
| Grubbs Catalyst (2nd Gen) | A ruthenium-based carbene complex often used in olefin metathesis. | Successfully used for the synthesis of 1-phenyl-2,5-dihydro-1H-pyrrole from this compound. umich.eduarkat-usa.org |
| Hoveyda-Grubbs Catalyst (2nd Gen) | A ruthenium complex used in RCM to form macrocycles. americanelements.com | Employed for the RCM of this compound derivatives. rsc.org |
| Novel Phosphine-Free Ru-Alkylidenes | Catalysts based on the Hoveyda-Grubbs complex. rsc.orgnih.gov | Highly efficient for the RCM of various (un)substituted this compound derivatives. rsc.orgnih.govrsc.org |
| In situ-generated Nb complex | Formed from NbCl₅, TMSCl, Zn, and PhCHCl₂. acs.orgnih.gov | Effective for the RCM of this compound and its derivatives. acs.org |
The ring-closing metathesis (RCM) reaction exhibits a broad scope with respect to acyclic diene substrates derived from this compound. Various substituents on the aniline (B41778) ring are well-tolerated, allowing for the synthesis of a diverse range of N-aryldihydropyrroles. rsc.org
Research has demonstrated the successful RCM of this compound derivatives bearing both electron-donating and electron-withdrawing groups on the aromatic ring. rsc.orgacs.org For instance, N,N-diallyl-4-methylaniline and N,N-diallyl-4-methoxyaniline (electron-donating groups) react efficiently to give the corresponding dihydropyrrole products in high yields. acs.org Conversely, substrates with electron-withdrawing groups, such as N,N-diallyl-4-trifluoroaniline and halogenated N,N-diallylanilines, also undergo cyclization effectively. rsc.orgacs.org In one study, a strongly electron-withdrawing nitro group on the aniline ring resulted in a highly reactive diene that cyclized rapidly. rsc.org
However, the reaction can be sensitive to the position and nature of the substituents. For example, while many halogenated dienes cyclized with high yields, 2-fluoro this compound gave a lower yield. rsc.org Similarly, dienes with electron-donating groups sometimes required longer reaction times and resulted in lower yields compared to those with electron-withdrawing groups. rsc.org The steric bulk on the allyl groups can also influence the reaction, as seen in the case of N,N-di(2-methylallyl)-p-toluenesulfonamide, which did not react under certain conditions. acs.org
| Substrate | Substituent Type | RCM Outcome | Reference |
|---|---|---|---|
| N,N-Diallyl-4-methylaniline | Electron-donating | High yield | acs.org |
| N,N-Diallyl-4-methoxyaniline | Electron-donating | High yield | acs.org |
| N,N-Diallyl-4-trifluoroaniline | Electron-withdrawing | Excellent yield | acs.org |
| Halogenated N,N-diallylanilines | Electron-withdrawing | >90% yields (generally) | rsc.org |
| 2-Fluoro this compound | Electron-withdrawing | 70% yield | rsc.org |
| This compound with -NO₂ group | Strongly electron-withdrawing | 95% yield in 30 min | rsc.org |
Catalytic Systems for RCM (e.g., Grubbs II, Hoveyda-Grubbs Catalysts)
Cycloisomerization Processes
Cycloisomerization represents an alternative atom-economical pathway for the transformation of N,N-diallylanilines into heterocyclic structures. Unlike RCM, which eliminates a small molecule (ethylene), cycloisomerization rearranges the atoms of the starting material to form the cyclic product.
Cobalt catalysts have been effectively used for the cycloisomerization of N,N-diallylanilines to produce pyrrolidine (B122466) derivatives. researchgate.netthieme-connect.comresearchgate.net This process offers an efficient method for synthesizing these fundamental chemical feedstocks. thieme-connect.com
Specifically, cobalt catalysts that feature 2-imino-1,10-phenanthroline ligands have been shown to be effective for this transformation. researchgate.netthieme-connect.com These catalysts, which are also known to be efficient for ethylene (B1197577) oligomerization, can be applied to the cyclization of N,N-diallylanilines. researchgate.netthieme-connect.comthieme-connect.com An important aspect of this protocol is the use of chlorobenzene (B131634) as an additive, which significantly enhances the reaction's efficiency. researchgate.netthieme-connect.comresearchgate.netthieme-connect.com
The reaction tolerates a variety of substituents on the this compound substrate, including both alkyl and halo groups. thieme-connect.com The proposed mechanism involves the in situ generation of a cobalt hydride complex from the cobalt catalyst and a co-catalyst like triethylaluminum. thieme-connect.com This cobalt hydride species then coordinates with the diallylaniline, followed by an insertion step to form intermediate complexes that ultimately lead to the cyclized pyrrolidine product. thieme-connect.com
Alkene Aminopalladation/Carbopalladation Cascade Reactions
This compound and its derivatives are valuable substrates in palladium-catalyzed cascade reactions for the synthesis of complex polycyclic nitrogen heterocycles. These reactions proceed through a sequence of intramolecular alkene aminopalladation followed by alkene carbopalladation. figshare.comnih.govacs.orgnih.gov This methodology allows for the formation of multiple bonds and stereocenters in a single synthetic operation from readily available starting materials. nih.gov
The general mechanism involves the initial formation of a palladium(aryl)(amido) complex. This intermediate then undergoes an intramolecular alkene aminopalladation, where the nitrogen atom adds across one of the pendant alkene groups, forming a new ring and a carbon-palladium bond. nih.gov Subsequently, the newly formed alkylpalladium species can be intercepted by the second pendant alkene via an intramolecular carbopalladation step. nih.govacs.org This cascade process ultimately leads to the construction of tricyclic nitrogen-containing frameworks. figshare.comnih.gov
A key aspect of this chemistry is that both the aminopalladation and carbopalladation steps occur in preference to competing C-N or C-C bond-forming reductive elimination pathways. figshare.comnih.govacs.org The careful selection of ligands and reaction conditions is crucial for guiding the reaction through this desired cascade pathway. nih.gov For instance, in the case of N,2-diallylaniline derivatives, these cascade cyclizations can generate tricyclic products with two newly formed rings and two stereocenters. nih.gov
An interesting variation of this reaction has been observed with 2-Allyl-N-(2-vinylphenyl)aniline as the substrate. This reaction proceeds through an unusual 1,3-palladium shift, resulting in the formation of a tetracyclic molecule with three contiguous stereocenters. figshare.comnih.govacs.org
Table 1: Key Features of Alkene Aminopalladation/Carbopalladation Cascade Reactions
| Feature | Description |
| Substrate | This compound derivatives |
| Catalyst | Palladium complexes |
| Key Steps | 1. Alkene Aminopalladation2. Alkene Carbopalladation |
| Product | Polycyclic nitrogen heterocycles |
| Advantages | Formation of multiple bonds and rings in a single step |
Radical Cascade Cyclization Pathways
Radical cascade reactions provide a powerful synthetic route for constructing complex molecular architectures, and this compound derivatives can participate in such transformations. These cascades are typically initiated by the formation of a radical species that then undergoes a series of intramolecular cyclization events. beilstein-journals.orgnih.gov In the context of N-arylacrylamides, which share structural similarities with diallylaniline derivatives, radical-initiated cascade cyclizations are a prominent method for building oxindole (B195798) scaffolds. beilstein-journals.org
The process generally involves the generation of a radical which then adds to one of the unsaturated bonds within the molecule. nih.gov This initial addition creates a new radical intermediate that can then cyclize onto another tethered unsaturated group. researchgate.net This sequence of events allows for the rapid construction of fused ring systems. nih.gov For instance, a radical can be generated and add to an alkene, followed by an intramolecular cyclization to form a new ring structure. nih.gov
The specific pathways and final products of these radical cascades are highly dependent on the substrate structure, the nature of the radical initiator, and the reaction conditions. These reactions often lead to the formation of multiple new carbon-carbon bonds and can be used to synthesize complex polycyclic structures. nih.gov
Polymerization Chemistry of this compound
Homopolymerization Mechanisms
The homopolymer of this compound can be synthesized via free-radical polymerization. researchgate.netresearchgate.net One method involves the use of hydrogen peroxide as an initiator in a strongly acidic aqueous solution of the monomer. researchgate.netresearchgate.net Free-radical polymerization is a type of polyaddition reaction where monomers, which are unsaturated compounds, react without the separation of byproducts. pergan.com
The initiation of the polymerization process by hydrogen peroxide involves its decomposition to form free radicals. pergan.comrsc.org These radicals then attack the double bonds of the this compound monomer, initiating the polymer chain growth. pergan.com The physical properties of the resulting polymer, such as the average molar mass and its distribution, are influenced by the reaction temperature and the specifics of the polymerization process. pergan.com Spectroscopic data from the homopolymer of this compound is useful for the characterization of copolymers containing this monomer unit. researchgate.netresearchgate.net
Table 2: Conditions for Free Radical Homopolymerization of this compound
| Parameter | Condition |
| Monomer | This compound |
| Initiator | Hydrogen Peroxide |
| Medium | Strongly acidic aqueous solution |
Anionic Polymerization: Anionic polymerization is a form of chain-growth polymerization where the active centers are anions. semanticscholar.org This type of polymerization is typically effective for monomers with electron-withdrawing groups. While detailed studies on the anionic homopolymerization of this compound are not prevalent, the presence of the aniline nitrogen could potentially influence the reaction. The lone pair of electrons on the nitrogen might interfere with the anionic propagating center. Successful anionic polymerization often requires highly purified reagents and anhydrous conditions. mdpi.com
Cationic Polymerization: Cationic polymerization is another type of chain-growth polymerization where a cationic initiator transfers a charge to a monomer, which then becomes reactive. wikipedia.org This method is generally suitable for alkenes with electron-donating substituents. wikipedia.org The nitrogen atom in this compound could potentially act as a Lewis base and interact with the cationic initiator or propagating species. Such interactions can sometimes complicate or inhibit cationic polymerization. rsc.org The success of cationic polymerization is also highly sensitive to the solvent and the nature of the counterion. wikipedia.org
Coordination polymerization involves the use of transition metal catalysts to control the polymerization process. This method can lead to polymers with specific tacticities and microstructures. While specific examples of the coordination homopolymerization of this compound are not extensively detailed, the formation of coordination polymers using ligands containing aniline-type functionalities is a known area of research. mdpi.com
In a broader sense, coordination polymers are formed by the self-assembly of metal ions and organic ligands. mdpi.com Dianiline chromophores, for example, can act as bidentate linkers, bridging metal centers to form one-, two-, or three-dimensional networks. mdpi.com The geometry and connectivity of these polymers are influenced by the coordination preference of the metal ion, the structure of the organic ligand, and the presence of any co-ligands or counter-ions. mdpi.com
Anionic and Cationic Polymerization Considerations
Copolymerization Strategies and Material Properties
The diallyl functionality of this compound allows it to participate in polymerization reactions, leading to the formation of copolymers with tailored properties. These reactions are a key aspect of its chemical utility, enabling its incorporation into larger macromolecular structures.
This compound can be copolymerized with vinyl monomers, most notably acrylamide (B121943), to produce water-soluble copolymers. researchgate.netuvic.ca The synthesis is typically achieved through free-radical polymerization in an aqueous solution. researchgate.net The resulting copolymers integrate the structural features of both the aromatic amine and the hydrophilic acrylamide units, creating materials with potential for various applications. Beyond acrylamide, this compound can be copolymerized with other monomers such as sodium N,N-diallylsulfanilate. researchgate.net The choice of comonomer is critical as it dictates the final properties of the polymer, including solubility and functional group presentation. mdpi.comnih.gov
The composition of the monomer feed is a critical parameter that directly influences the final composition and properties of the resulting polymer. caltech.edumdpi.com In the copolymerization of this compound with acrylamide, the monomer reactivity ratios determine the rate of incorporation of each monomer into the growing polymer chain. researchgate.net
Research has shown that this compound is significantly less reactive than acrylamide in this copolymerization system. researchgate.net Consequently, its incorporation into the copolymer is much lower than its proportion in the initial monomer feed. For instance, when the monomer feed contains 10, 20, and 30 mol % of this compound, the final copolymer only incorporates approximately 3.5, 7.4, and 8.9 mol % of the amine, respectively. researchgate.net This discrepancy highlights the lower reactivity of the diallyl monomer compared to the vinyl monomer, a common phenomenon in such systems where steric hindrance and the stability of the resulting radical play a role. researchgate.netnsf.gov
Table 1: Effect of Monomer Feed on Copolymer Composition This table illustrates the correlation between the initial molar percentage of this compound in the monomer feed and its final molar percentage incorporated into the copolymer with acrylamide.
| Monomer Feed (mol % this compound) | Incorporated in Copolymer (mol % this compound) |
|---|---|
| 10 | 3.5 researchgate.net |
| 20 | 7.4 researchgate.net |
| 30 | 8.9 researchgate.net |
This behavior indicates that the copolymer will be rich in acrylamide units, with isolated this compound units distributed along the chain. mdpi.com The sequence distribution, in turn, governs the macroscopic properties of the material. mdpi.com
The successful synthesis and composition of this compound copolymers are confirmed using a suite of spectroscopic techniques. beilstein-journals.orgsapub.org
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the characteristic functional groups from both monomers in the copolymer. The spectra would be expected to show absorption bands corresponding to the amide group of acrylamide (C=O and N-H stretching) and bands characteristic of the this compound unit, such as C-N stretching and vibrations from the aromatic ring. sapub.orgjept.de
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are crucial for elucidating the copolymer's structure and composition. mdpi.comscielo.org
¹H NMR : The spectrum would display signals for the aromatic protons and the allyl group protons of the this compound unit, alongside the signals from the aliphatic backbone protons of the acrylamide units. beilstein-journals.org The integration of these signals allows for the quantification of the monomer ratio in the final copolymer. scielo.org
¹³C NMR : This technique provides detailed information about the carbon skeleton. Resonances for the carbonyl carbon of the amide, the aromatic carbons, and the olefinic carbons of the allyl groups would confirm the incorporation of both monomer units. researchgate.netmdpi.com Spectroscopic data from the this compound homopolymer can be used to facilitate the spectral assignments for the copolymers. researchgate.net
UV-Visible Spectroscopy : The UV-Vis spectrum of the copolymer would be dominated by the electronic transitions (π→π*) of the aromatic aniline ring, confirming its presence in the polymer structure. jept.de
Influence of Monomer Feed Composition on Polymer Properties
Complexation and Coordination Chemistry
The nitrogen atom and the two allyl groups of this compound make it an interesting ligand for coordination with transition metals, particularly platinum(II).
This compound reacts with platinum(II) precursors, such as potassium tetrachloroplatinate(II) (K₂PtCl₄) or cis-dichloro(solvent)platinum(II) complexes, to form stable organometallic compounds. acs.orgacs.orgacs.org The synthesis typically involves reacting the platinum salt with the this compound ligand in an appropriate solvent. ajol.info These reactions have been studied to understand the coordination behavior of polyolefinic amines with platinum centers. acs.orgacs.org The resulting complexes are characterized by various analytical methods to determine their structure and bonding. rsc.orgajol.info
This compound possesses multiple potential coordination sites: the lone pair of electrons on the nitrogen atom and the π-systems of the two C=C double bonds of the allyl groups. This allows for several coordination modes with a platinum(II) center.
N-Coordination : The ligand can act as a simple monodentate donor, binding to the platinum(II) ion through its nitrogen atom. ajol.info
η²-Allyl Coordination : One or both of the allyl groups can coordinate to the platinum center in a side-on fashion, known as η²-coordination. This type of olefin-metal interaction is common in platinum chemistry. mdpi.com
Chelation : The ligand can act as a bidentate or tridentate chelate. A common mode would involve coordination through the nitrogen atom and one of the allyl groups, forming a stable chelate ring. nih.govcore.ac.uk If both allyl groups were to coordinate along with the nitrogen, it would result in a tridentate coordination mode.
The geometry around the d⁸ platinum(II) ion in these complexes is typically square planar, which may be distorted depending on the bite angles and steric constraints of the coordinated this compound ligand. nih.govnih.gov The specific coordination mode adopted depends on the reaction conditions and the nature of other ligands present in the platinum's coordination sphere.
Ligand Rearrangement and Isomerization within Metal Complexes
This compound can function as a ligand in metal complexes, where its allyl groups can participate in various transformations, including rearrangement and isomerization reactions. A notable example is the cycloisomerization of N,N-diallylanilines catalyzed by cobalt complexes. thieme-connect.com This process involves the intramolecular rearrangement of the diallyl groups to form new cyclic structures.
Research has demonstrated that a cobalt catalyst, in conjunction with an ethylaluminum cocatalyst and chlorobenzene as an additive, effectively promotes the cycloisomerization of N,N-diallylanilines to yield pyrrolidine derivatives. thieme-connect.com The proposed mechanism suggests the in situ generation of a cobalt hydride species, which is believed to be the active catalyst. thieme-connect.com This cobalt hydride can react with the alkene functionalities of the diallyl groups, initiating a cascade of events that leads to the formation of the pyrrolidine ring. thieme-connect.com The efficiency of this transformation can be influenced by the electronic properties of the aniline ring; substrates with electron-deficient characteristics have been observed to produce diminished yields. thieme-connect.com Furthermore, in cases of asymmetric substrates like N-allyl-4-chloro-N-cinnamylaniline, the reaction pathway can be altered, leading to deallylation products instead of cycloisomerization. thieme-connect.com
This type of metal-catalyzed transformation highlights the ability of the this compound ligand to undergo significant structural reorganization upon coordination to a metal center, converting the acyclic diallyl structure into a heterocyclic system.
Cobalt-Catalyzed Cycloisomerization of this compound
| Catalyst System | Cocatalyst | Additive | Product Type | Reference |
|---|---|---|---|---|
| Cobalt Complex | Et₃Al (Triethylaluminum) | Chlorobenzene | Pyrrolidines | thieme-connect.com |
Hydroboration Reactions leading to Cyclic Amine/Borane Lewis Pairs
The hydroboration of this compound presents a sophisticated route to complex cyclic structures featuring an intramolecular amine/borane Lewis pair. The reaction involves the addition of a B-H bond across the double bonds of the two allyl groups.
Specifically, the twofold hydroboration of this compound using the C₆F₅BH₂·SMe₂ reagent (Lancaster's reagent) has been shown to produce two major products: a hetero-bicyclo[3.3.0]octane and a hetero-methylbicyclo[3.2.0]heptane derivative. nih.govresearchgate.net Both of these products are characterized by a strong, internal dative bond between the nitrogen atom (Lewis base) and the boron atom (Lewis acid). nih.gov A Density Functional Theory (DFT) analysis of the reaction mechanism indicated that these bicyclic products, along with several other minor isomeric five-membered heterocyclic products, are formed under thermodynamic control. nih.govresearchgate.net
These cyclic amine/borane Lewis pairs exhibit further reactivity upon heating. The hetero-methylbicyclo[3.2.0]heptane isomer undergoes fragmentation at 100 °C, liberating propene to form a new product containing a formal N=B double bond. nih.govresearchgate.net The hetero-bicyclo[3.3.0]octane isomer can also be converted to this same product, but requires a much higher temperature of 300 °C. researchgate.net
Products of Twofold Hydroboration of this compound with C₆F₅BH₂·SMe₂
| Product Name | Structure Type | Key Feature | Reference |
|---|---|---|---|
| hetero-bicyclo[3.3.0]octane derivative | Bicyclic | Internal N→B Lewis adduct | nih.govresearchgate.net |
| hetero-methylbicyclo[3.2.0]heptane derivative | Bicyclic | Internal N→B Lewis adduct | nih.govresearchgate.net |
N-Oxide Formation and Reactivity
The tertiary amine functionality in this compound can be oxidized to form this compound N-oxide. This transformation is typically achieved using standard oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide introduces a highly polar N⁺-O⁻ bond, which significantly alters the molecule's reactivity. nih.gov
While specific studies on the reactivity of this compound N-oxide are not extensively documented, its chemical behavior can be predicted based on the known reactions of other allylic amine oxides. The presence of the allyl groups adjacent to the N-oxide functionality opens pathways for characteristic rearrangements. Two primary reaction pathways are anticipated:
researchgate.netrasayanjournal.co.in-Sigmatropic Rearrangement (Meisenheimer Rearrangement): This is a concerted thermal rearrangement common for allylic amine oxides. For this compound N-oxide, this would involve the migration of one of the allyl groups from the nitrogen to the oxygen atom, resulting in the formation of an O,N-diallyl-N-phenylhydroxylamine. nih.gov
Cope Elimination: This is another thermal reaction that can occur if one of the alkyl substituents on the nitrogen has a hydrogen atom on the β-carbon relative to the nitrogen. In the case of this compound N-oxide, the allyl groups themselves provide the necessary framework for this syn-elimination pathway, which would lead to the formation of N-allyl-N-phenylhydroxylamine and allene. nih.gov
The reactivity of aromatic N-oxides can also be influenced by coordination to Lewis acids, which increases the positive electrostatic potential on the molecule's surface and can strengthen interactions with other species. mdpi.com Furthermore, the excited states of aromatic N-oxides are known to undergo photochemical reactions, including deoxygenation and rearrangement, with the specific pathway often depending on whether the singlet or triplet excited state is involved.
Applications of N,n Diallylaniline and Its Derived Scaffolds
Advanced Material Science Applications
In the field of material science, N,N-Diallylaniline is valued as a precursor for creating polymers with specific, engineered characteristics and as a foundational structure for more complex material designs.
This compound is an important organic intermediate used in the manufacturing of plastics and other polymers. google.com The presence of two allyl functional groups makes it a suitable monomer for various polymerization reactions. A key transformation is ring-closing metathesis (RCM), which can convert this compound into N-phenyl-3,4-dihydropyrrole. tandfonline.com This dihydropyrrole unit can then be incorporated into polymer chains, leading to materials with unique backbones.
The design of polymer networks can be precisely controlled by using well-defined precursors like this compound. researchgate.netosaka-u.ac.jp By modifying the aniline (B41778) ring with different substituents, chemists can fine-tune the electronic, thermal, and solubility properties of the resulting polymers. This strategy allows for the creation of hypercrosslinked polymers (HCPs), which are materials characterized by a permanent microporous structure and high surface area, suitable for various applications. rsc.org The ability to create polymers with controlled architecture is a significant advantage in designing advanced materials for specific functions. osaka-u.ac.jp
A molecular scaffold provides a core structure upon which more complex functional units can be assembled. numberanalytics.comnih.gov this compound and its derivatives serve as effective functional scaffolds in material design. The transformation of this compound via ring-closing metathesis is a prime example, creating a relatively rigid heterocyclic scaffold that can be further elaborated. acs.org
Research has shown that this compound can react to form cyclic amine/borane Lewis pairs, which are thermally robust structures. uni-muenster.de These types of scaffolds are of interest in catalysis and the development of "frustrated Lewis pairs," which are highly reactive species capable of activating small molecules. The design of such scaffolds is a critical aspect of creating materials with novel catalytic or electronic properties. rsc.org The ability to build upon the this compound framework allows for its use in integrated design approaches for functional materials. mdpi.com
Precursors for Polymer Materials with Tailored Properties
Medicinal Chemistry and Biological Activity
This compound is a significant precursor in medicinal chemistry, providing access to heterocyclic structures that form the core of many therapeutic agents. tandfonline.comnih.gov Its derivatives have shown a range of biological activities, and it plays a role as an intermediate in synthesizing complex natural products. tandfonline.comtandfonline.com
Nitrogen-containing heterocycles are of paramount importance in the pharmaceutical industry, with one analysis showing that 59% of FDA-approved small-molecule drugs feature these structures. msesupplies.com N,N-diallylanilines are recognized as important precursors for a variety of these pharmacologically relevant nitrogen heterocycles, including lactams, pyrroles, indoles, and quinolines. tandfonline.comtandfonline.com
The synthesis of these compounds is a major focus of organic chemistry. numberanalytics.comencyclopedia.pub For instance, the diallyl groups can be chemically manipulated through reactions like olefin metathesis to form N-aryldihydropyrroles, which are five-membered heterocyclic rings. tandfonline.comtandfonline.com These structures are foundational scaffolds in numerous biologically active molecules. encyclopedia.pub The versatility of this compound makes it a valuable starting material for building diverse libraries of heterocyclic compounds for drug discovery programs. frontiersin.org
| Heterocycle Class | Significance | Source |
|---|---|---|
| Lactams | Core components of many antibiotics. | tandfonline.comtandfonline.com |
| Pyrroles | Found in 'blockbuster' drugs like the statin Lipitor. | tandfonline.comtandfonline.comencyclopedia.pub |
| Indoles | Scaffold for potent anti-cancer agents. | tandfonline.comtandfonline.comencyclopedia.pub |
| Quinolines | Basis for antimalarial drugs and kinase inhibitors. | tandfonline.comtandfonline.comencyclopedia.pub |
| N-Aryldihydropyrroles | Direct product of ring-closing metathesis, serving as an intermediate for more complex molecules. | tandfonline.comacs.org |
Derivatives synthesized from this compound have been reported to possess a wide spectrum of biological activities. tandfonline.comtandfonline.com The core structure can be modified to enhance potency against various pathological targets. The specific substitutions on the aniline ring and transformations of the allyl groups influence the resulting pharmacological profile. nih.gov This structure-activity relationship is a cornerstone of medicinal chemistry. nih.gov
The broad range of activities highlights the potential of the this compound scaffold in developing new therapeutic agents. tandfonline.comtandfonline.com Research into related heterocyclic compounds confirms that these structural motifs are frequently associated with diverse biological effects, including antibacterial, antiviral, and anti-inflammatory properties. nih.gov
| Biological Activity | Description | Source |
|---|---|---|
| Antimalarial | Activity against the parasites that cause malaria. | tandfonline.comtandfonline.com |
| Antibacterial | Inhibition of bacterial growth. | tandfonline.comtandfonline.com |
| Antiasthmatic | Potential to alleviate symptoms of asthma. | tandfonline.comtandfonline.com |
| Antihypertensive | Ability to lower high blood pressure. | tandfonline.comtandfonline.com |
| Anti-inflammatory | Reduction of inflammation. | tandfonline.comtandfonline.com |
This compound and its derivatives also serve as crucial intermediates in the total synthesis of complex natural products. tandfonline.comtandfonline.com Natural products are a vital source of inspiration for new drugs, and efficient synthetic routes are highly sought after. The unique reactivity of this compound allows chemists to construct key structural features found in nature.
For example, synthetic studies on the natural product echinulin (B167357) have utilized the acid-catalyzed amino-Claisen rearrangement of this compound. nii.ac.jp Furthermore, derivatives such as N,2-diallylaniline have been used in synthetic pathways targeting other natural products, like the pyrrolizidine (B1209537) alkaloid heliotridine. umich.edu These applications demonstrate the compound's value in providing access to intricate molecular architectures that are otherwise difficult to obtain.
Design of N-Oxide Analogues for Biomedical Applications
The transformation of this compound to its N-oxide analogue introduces a functional group with significant potential in biomedical applications. Molecules containing an N-oxide group are of great interest in medicinal chemistry, serving as synthetic intermediates, prodrugs, and even as drugs themselves. nih.govnih.gov The introduction of the N-oxide functionality can significantly alter the physicochemical properties of the parent molecule, which can be leveraged for therapeutic benefit. nih.govCurrent time information in Bangalore, IN.
One of the most promising applications for aniline-derived N-oxides is in the design of hypoxia-activated prodrugs (HAPs) . researchgate.netnih.gov Solid tumors often contain regions of low oxygen concentration, known as hypoxia. frontiersin.org This hypoxic environment is a target for selective cancer therapy. N-oxide compounds can be designed to be relatively non-toxic in their oxidized state but can be reduced by enzymes present in hypoxic tissues, such as cytochrome P450 reductases, to release a cytotoxic agent. researchgate.netnih.govresearchgate.net This selective activation minimizes damage to healthy, well-oxygenated tissues. frontiersin.org While specific studies on this compound N-oxide as a HAP are not prevalent, the principle has been demonstrated with other aliphatic and aromatic N-oxides like banoxantrone (B1667738) (AQ4N). nih.govfrontiersin.orgresearchgate.net
The general mechanism for many HAPs involves a futile redox cycle under normal oxygen levels (normoxia), where the reduced form is quickly re-oxidized. researchgate.net In hypoxic conditions, the reduced species accumulates and can undergo further reactions to release an active drug. researchgate.net For N-oxides, this can be a one-electron or two-electron reduction process. researchgate.netnih.gov
Furthermore, the N-oxide group is highly polar and can form strong hydrogen bonds. nih.gov This property can be exploited to:
Increase water solubility: Enhancing the solubility of a drug can improve its formulation and bioavailability. nih.gov
Decrease membrane permeability: This can be useful for controlling the distribution of a drug within the body. nih.gov
The design of this compound N-oxide analogues for biomedical purposes would involve synthesizing the N-oxide and evaluating its stability, redox properties, and biological activity in relevant assays. The allyl groups could also be further functionalized to modulate the compound's properties or to attach it to other molecules.
It is also noteworthy that N-oxide impurities in lipid nanoparticle delivery systems for mRNA therapeutics have been identified as a critical quality attribute to control, as they can negatively impact the efficacy of the therapy. drug-dev.com This highlights the importance of understanding the chemistry and biological impact of N-oxide derivatives in drug delivery contexts.
Industrial and Chemical Process Applications
This compound is a valuable intermediate and building block in various industrial and chemical processes, primarily due to the reactivity of its allyl groups and the aniline core. google.comresearchgate.net
Its applications include its use as a monomer in polymerization reactions . The two allyl groups can participate in polymerization to form cross-linked polymers or copolymers. researchgate.net Cross-linking is a process that forms chemical bonds between polymer chains, resulting in a more rigid and durable three-dimensional network. arcorepoxy.comwikipedia.org This is a fundamental process in the production of thermosetting resins and other advanced materials.
This compound can be used as a crosslinking agent in the curing of resins, such as unsaturated polyester (B1180765) resins. umcs.plmdpi.comnagase.com The incorporation of this compound can modify the physicochemical properties of the resulting polymer, such as its mechanical strength, thermal stability, and chemical resistance. byjus.com The properties of polymers are highly dependent on factors like chain length, the degree of cross-linking, and the nature of the monomers used. wikipedia.orgbyjus.com
The synthesis of this compound itself is an important chemical process. Various methods have been developed for the N-allylation of aniline to produce this compound in good yields. These methods often involve the reaction of aniline with an allyl halide, such as allyl bromide, in the presence of a base or a catalyst. tandfonline.comresearchgate.net The reaction conditions can be optimized to maximize the yield of the desired diallylated product. researchgate.net
Below is a table summarizing examples of reaction conditions for the synthesis of this compound:
| Catalyst/Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Mg-Al hydrotalcite | aq. ethanol (B145695) | 30 | 90 min | 95 (GC) | tandfonline.com |
| K₂CO₃ | ethanol/water | 70 | 2 h | 86 (isolated) | researchgate.net |
| K₂CO₃ | ethanol/water | 40 | 5.5 h | 65 | google.com |
This compound also serves as a precursor for the synthesis of various N-containing heterocyclic compounds . openmedicinalchemistryjournal.comzioc.ruorganic-chemistry.org These heterocyclic structures are prevalent in pharmaceuticals, agrochemicals, and dyes. openmedicinalchemistryjournal.com For example, anilines can react with N-allylic compounds in the presence of a ruthenium catalyst to form quinolines. researchgate.net
Advanced Spectroscopic Characterization and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of N,N-Diallylaniline, providing precise information about the hydrogen and carbon atomic environments within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to its distinct proton environments. In a deuterochloroform (CDCl₃) solvent, the typical chemical shifts (δ) are observed as multiplets for the various protons. tandfonline.comtandfonline.com The four protons of the two methylene (B1212753) groups (CH₂) attached to the nitrogen atom typically appear as a multiplet in the range of δ 3.89–4.00 ppm. tandfonline.com The four terminal vinyl protons (CH₂=) of the allyl groups also present as a multiplet, generally between δ 5.17–5.23 ppm. tandfonline.com The two methine protons (-CH=) of the allyl groups are observed further downfield as a multiplet, usually in the region of δ 5.84–5.94 ppm. tandfonline.com The aromatic protons on the aniline (B41778) ring show multiplets in the range of δ 6.69–6.74 ppm and δ 7.21–7.22 ppm, corresponding to the protons at different positions on the phenyl group. tandfonline.comtandfonline.com
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, identifying the unique carbon atoms in the molecule. Data for this compound indicates distinct peaks for the aliphatic and aromatic carbons. While specific shifts can vary slightly based on the solvent and reference standard, representative values are documented in various chemical databases. nih.gov
Interactive Table: ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| N-CH₂ | 3.89–4.00 | Multiplet |
| =CH₂ | 5.17–5.23 | Multiplet |
| -CH= | 5.84–5.94 | Multiplet |
| Aromatic-H | 6.69–6.74 | Multiplet |
| Aromatic-H | 7.21–7.22 | Multiplet |
Note: The data presented is a representative example and may vary slightly between different experimental conditions.
Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.
Standard Mass Spectrometry (MS): In electron ionization mass spectrometry (EI-MS), this compound typically shows a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 173, corresponding to its molecular formula C₁₂H₁₅N. tandfonline.comtandfonline.com The fragmentation pattern provides structural clues, with common fragments observed at m/z values of 158, 146, 130, 117, 104, 91, 51, and 41. tandfonline.comtandfonline.com The base peak is often the molecular ion peak itself. tandfonline.comtandfonline.com The fragmentation of aromatic amines is influenced by the stability of the aromatic ring and the cleavage of bonds adjacent to the nitrogen atom (alpha-cleavage). libretexts.org
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental formula of a compound. uni-rostock.de For this compound, HRMS would confirm the exact mass of the molecular ion, distinguishing it from other compounds with the same nominal mass but different elemental compositions. uni-rostock.demsu.edu This technique is crucial for confirming the identity of newly synthesized batches or for analyzing complex mixtures containing the compound. researchgate.net
Interactive Table: Key Mass Spectrometry Fragments for this compound
| m/z | Putative Fragment Identity |
| 173 | [M]⁺ (Molecular Ion) |
| 158 | [M - CH₃]⁺ |
| 146 | [M - C₂H₃]⁺ |
| 130 | [M - C₃H₅]⁺ |
| 117 | [M - C₄H₆]⁺ |
| 104 | [M - C₅H₇]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 51 | [C₄H₃]⁺ |
| 41 | [C₃H₅]⁺ (Allyl cation) |
Note: The fragmentation assignments are putative and would require further detailed analysis for definitive confirmation.
Vibrational Spectroscopy (Infrared and Raman Spectroscopy)
Vibrational spectroscopy probes the molecular vibrations of this compound, offering a "fingerprint" for its identification and characterization of its functional groups. edinst.comlibretexts.org
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands. The absence of N-H stretching vibrations around 3300-3500 cm⁻¹ confirms the tertiary nature of the amine. researchgate.net Key absorptions include C-H stretching vibrations of the aromatic ring and the allyl groups, C=C stretching of the vinyl and aromatic groups, and C-N stretching vibrations. nih.gov The out-of-plane bending vibrations of the aromatic C-H bonds provide information about the substitution pattern of the aniline ring.
Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. wikipedia.org It is particularly sensitive to non-polar bonds, making it useful for observing the C=C stretching vibrations of the allyl groups and the aromatic ring. The technique can be used to study the structural integrity of the molecule and to monitor changes during chemical reactions, such as polymerization. horiba.com
Scanning Transmission Electron Microscopy (STEM) and Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Mapping
When this compound is incorporated into larger structures, such as polymers or nanocomposites, STEM combined with EDS can be used for high-resolution imaging and elemental analysis. STEM allows for the visualization of the material's morphology at the nanoscale, while EDS provides elemental maps, confirming the spatial distribution of carbon and nitrogen, which would be indicative of the presence and distribution of the this compound monomer units within the material.
Advanced Operando Spectroscopic Techniques for Real-Time Reaction Monitoring
The reactivity of the allyl groups in this compound makes it a valuable monomer for polymerization reactions. Advanced operando spectroscopic techniques are crucial for monitoring these reactions in real-time.
In-situ FTIR and Raman Spectroscopy: These techniques can be used to follow the progress of polymerization by monitoring the disappearance of the vinyl C=C stretching bands of the monomer and the appearance of new bands corresponding to the polymer backbone. mt.com This provides valuable kinetic data and insights into the reaction mechanism. horiba.com
Ambient Mass Spectrometry: Techniques like Easy Ambient Sonic-Spray Ionization Mass Spectrometry (EASI-MS) can monitor the progress of reactions occurring on surfaces in real-time, providing information on the formation of oligomers and polymers. nih.gov
Time-Domain NMR (TD-NMR): For bulk polymerization, TD-NMR can be used to monitor changes in molecular mobility as the reaction proceeds from liquid monomer to solid polymer, offering a way to track the extent of the reaction. researchgate.net
These real-time monitoring techniques are invaluable for optimizing reaction conditions and understanding the mechanisms of processes involving this compound. americanlaboratory.com
Theoretical and Computational Studies on N,n Diallylaniline
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a versatile and popular computational method for studying the electronic structure and properties of many-electron systems, including organic molecules like N,N-Diallylaniline. wikipedia.org DFT calculations allow for the investigation of ground-state properties by using functionals of the electron density, offering a balance between computational cost and accuracy. wikipedia.org These calculations are instrumental in understanding reaction pathways, electronic characteristics, and the thermodynamic and kinetic profiles of chemical transformations.
DFT calculations are crucial for mapping out the potential energy surfaces of chemical reactions, enabling the identification of reactants, products, intermediates, and, most importantly, transition states. youtube.comreddit.com A transition state is a first-order saddle point on the potential energy surface, and its structure and energy are key to understanding the reaction rate. reddit.comresearchgate.net For reactions involving this compound, such as Claisen rearrangements or cyclization reactions, DFT can be used to model the geometric changes and energy barriers. researchgate.net
By locating the transition state structure, researchers can gain a detailed picture of bond-breaking and bond-forming processes. For instance, in a hypothetical rearrangement, DFT can determine the precise geometry of the cyclic transition state, including critical bond lengths and angles. The energy of this transition state relative to the reactants determines the activation energy of the reaction, a fundamental kinetic parameter. stanford.edu Frequency calculations are typically performed to confirm the nature of the stationary points; a minimum on the potential energy surface has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. reddit.com
DFT provides a robust framework for analyzing the electronic structure of this compound, which governs its chemical behavior. mdpi.com From the electronic structure, various reactivity descriptors can be calculated to predict how the molecule will interact with other chemical species. mdpi.com
Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, is a key concept for understanding chemical reactivity by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital to which a molecule is most likely to accept electrons (electrophilicity). wikipedia.orgsapub.org
The energies of the HOMO and LUMO, and the gap between them (the HOMO-LUMO gap), are fundamental properties that can be readily calculated using DFT. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net The spatial distribution of these orbitals in this compound indicates the likely sites for electrophilic and nucleophilic attack. For instance, the location of the HOMO would suggest where an electrophile would most favorably attack, while the LUMO's location would indicate the site of attack for a nucleophile.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.85 |
| ELUMO | -0.25 |
| HOMO-LUMO Gap (ΔE) | 5.60 |
Chemical Potential (μ) : This descriptor measures the escaping tendency of electrons from a system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2. dergipark.org.tr A higher chemical potential indicates a better nucleophile.
Chemical Hardness (η) : This represents the resistance of a molecule to a change in its electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2. dergipark.org.tr Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Electrophilicity Index (ω) : Introduced by Parr, this index quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η). dergipark.org.trarxiv.org A higher electrophilicity index points to a better electrophile. dergipark.org.tr
Chemical Softness (S) : This is the reciprocal of chemical hardness (S = 1/η) and indicates the molecule's polarizability.
These global descriptors provide a quantitative scale to compare the reactivity of this compound with other molecules. researchgate.netdergipark.org.tr
| Descriptor | Value |
|---|---|
| Chemical Potential (μ) | -3.05 eV |
| Chemical Hardness (η) | 2.80 eV |
| Electrophilicity Index (ω) | 1.66 eV |
| Chemical Softness (S) | 0.357 eV⁻¹ |
DFT calculations can provide crucial thermodynamic and kinetic data for reactions involving this compound. stanford.edursc.org Thermodynamics deals with the relative stability of reactants and products, indicated by quantities like enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction. stanford.eduscirp.org Kinetics, on the other hand, is concerned with the reaction rate, which is determined by the activation energy (Ea or ΔG‡). stanford.educhemrxiv.org
Analysis of Electronic Structure and Reactivity Descriptors
Frontier Molecular Orbital (FMO) Analysis
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction
While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful and widely used method for calculating the electronic excited states and predicting UV-visible absorption spectra of molecules. arxiv.orgresearchgate.net TD-DFT can predict the excitation energies (which correspond to absorption wavelengths) and the oscillator strengths (which relate to the intensity of the absorption peaks). researchgate.net
For this compound, TD-DFT calculations can predict its absorption spectrum, identifying the wavelengths of maximum absorption (λmax) for its electronic transitions, such as π→π* and n→π* transitions. chemrxiv.org The accuracy of TD-DFT predictions can depend on the choice of the functional and basis set. researchgate.netcore.ac.uk Comparing the computationally predicted spectrum with an experimentally measured one can serve as a validation of the computed electronic structure. Furthermore, TD-DFT can be used to understand how structural modifications or changes in the solvent environment might affect the molecule's photophysical properties. chemrxiv.org
Ab Initio Molecular Dynamics and Stochastic Algorithms in Reaction Simulation
Theoretical and computational chemistry provide powerful tools for understanding the complex reaction mechanisms of molecules like this compound. Among the most advanced of these methods are ab initio molecular dynamics (AIMD) and stochastic simulation algorithms (SSAs), which allow for the detailed simulation of chemical reactions at an atomic level.
Ab initio molecular dynamics (AIMD) combines classical molecular dynamics with electronic structure theory. youtube.com In this method, the forces acting on the nuclei are calculated "from first principles" using quantum mechanical methods at each step of the simulation. youtube.com This avoids the need for pre-parameterized force fields, allowing for the simulation of systems where bonds are breaking and forming, as is common in the reactions of this compound. AIMD simulations can map out the entire trajectory of a reaction, providing insights into transition states and reaction pathways. youtube.com For instance, the study of unimolecular decomposition pathways and other complex transformations can be effectively carried out using AIMD. uni-bonn.de While specific AIMD studies focused solely on this compound are not prevalent in the provided literature, the methodology is broadly applied to understand complex organic reactions, such as the pericyclic rearrangements and cyclizations that this compound and its derivatives undergo. uni-bonn.densf.gov The computational cost of AIMD is high, which often limits the simulation time and system size. github.com
To address reactions in larger, more complex systems or over longer timescales, stochastic algorithms are employed. wikipedia.orgresearchgate.net The Gillespie algorithm, a cornerstone of stochastic simulation, models chemical reactions as a series of discrete, random events. wikipedia.orglewiscoleblog.com Instead of solving deterministic rate equations, this approach uses Monte Carlo methods to simulate the statistically correct trajectory of a system, which is particularly useful when dealing with low concentrations of reactants, as might be the case in certain catalytic cycles. wikipedia.org The algorithm calculates the probability of each possible reaction occurring and the time until the next reaction takes place. This method is invaluable for modeling systems where random fluctuations can significantly impact the outcome, such as in complex biochemical networks or catalytic processes. researchgate.netnih.gov
Table 1: Comparison of Simulation Techniques
| Feature | Ab Initio Molecular Dynamics (AIMD) | Stochastic Simulation Algorithms (SSA) |
|---|---|---|
| Fundamental Principle | Forces on atoms are calculated using quantum mechanics on-the-fly. youtube.com | Chemical reactions are treated as discrete, probabilistic events. wikipedia.org |
| Typical Application | Detailed study of reaction mechanisms, transition states, and short-time dynamics. youtube.com | Simulation of complex reaction networks, systems with low molecule counts, and long-time behavior. nih.gov |
| Strengths | High accuracy, does not require empirical force fields for reactions. | Computationally efficient for complex systems, captures stochastic nature of reactions. researchgate.net |
| Limitations | Computationally expensive, limited to small systems and short timescales. github.com | Requires known reaction channels and propensity functions; less detail on electronic structure changes. |
Modeling of Regioselectivity and Stereoselectivity in Chemical Transformations
Computational modeling is crucial for predicting and explaining the regioselectivity and stereoselectivity observed in the chemical transformations of this compound. Density Functional Theory (DFT) calculations are a primary tool for investigating the potential energy surfaces of reactions, allowing researchers to compare the activation barriers for different pathways and thus predict the most likely products.
A significant area of study for this compound is its cycloisomerization reactions to form pyrrolidine (B122466) derivatives. thieme-connect.comresearchgate.net Computational studies can elucidate the mechanism and selectivity of these transformations. For example, in cobalt-catalyzed cycloisomerization, DFT can be used to model the proposed active catalyst, such as a cobalt hydride species, and its interaction with the diallyl substrate. thieme-connect.com By calculating the energies of the transition states for different modes of cyclization, the observed regioselectivity can be rationalized.
The aza-Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement analogous to the Claisen rearrangement, is another key reaction of this compound derivatives. acs.orgnumberanalytics.com Theoretical studies have been extensively applied to understand the stereoselectivity of these rearrangements. nih.gov For instance, computational models can analyze the different possible chair-like and boat-like transition states. The relative energies of these transition states, influenced by steric and electronic factors of substituents on the aniline (B41778) ring or the allyl groups, determine the stereochemical outcome of the reaction. nsf.gove-bookshelf.de DFT calculations have been used to study the effect of temperature, solvent, and substitution on the activation barriers of aza-Claisen rearrangements, providing a detailed picture of what controls the reaction's selectivity. acs.org
In a study on the cycloisomerization of N,N-diallylanilines to pyrrolidines catalyzed by a cobalt–imino–1,10-phenanthroline complex, computational results helped to explain the observed stereochemistry. researchgate.net The use of molecular mechanics, semiempirical molecular orbital methods, and DFT can differentiate between thermodynamic and kinetic control, explaining why a particular stereoisomer is formed preferentially. researchgate.net
Table 2: Computationally Modeled Transformations of this compound and Derivatives
| Transformation | Catalyst/Conditions | Focus of Modeling | Computational Method | Key Findings |
|---|---|---|---|---|
| Cycloisomerization | Cobalt–imino–1,10-phenanthroline / Et3Al thieme-connect.comresearchgate.net | Stereochemistry | Molecular Mechanics, DFT researchgate.net | The model explains observed stereochemistry in terms of thermodynamic and kinetic control. researchgate.net |
| 3-Aza-Cope Rearrangement | Lewis Acid (e.g., BF3·OEt2) acs.org | Reaction mechanism, substituent effects | DFT acs.org | Calculations show the influence of temperature, solvent, and substituents on activation barriers, controlling selectivity. acs.org |
| Aromatic Aza-Claisen Rearrangement | Thermal or Catalytic | Transition state energies | Quantum Mechanics (DFT) nsf.govnih.gov | The model predicts product distribution by comparing the stability of different transition state structures (e.g., chair vs. boat). nsf.gove-bookshelf.de |
Environmental and Sustainability Considerations in N,n Diallylaniline Research
Adherence to Green Chemistry Principles in Synthesis
The synthesis of N,N-Diallylaniline is increasingly being scrutinized through the twelve principles of green chemistry, which advocate for the reduction of chemical-related impacts on human health and the environment. These principles guide the development of more sustainable chemical processes. chemmethod.com Key considerations in the synthesis of this compound include waste prevention, atom economy, the use of less hazardous chemical syntheses, and designing for energy efficiency. chemmethod.com
Traditional methods for the N-alkylation of anilines often involve reactive alkyl halides, which can generate significant waste. thieme-connect.com In contrast, greener approaches focus on maximizing the incorporation of all materials used in the process into the final product, a concept known as atom economy. acs.org For instance, the reaction of aniline (B41778) with allyl bromide to form this compound, while direct, has an atom economy that is impacted by the formation of by-products.
Modern synthetic strategies aim to improve the greenness of this process. This includes the use of catalytic methods that are more selective and efficient, reducing the need for stoichiometric reagents that contribute to waste. acs.org The choice of solvents is also a critical factor, with a push towards using safer, more environmentally benign options, or even solvent-free conditions. chemmethod.com Furthermore, designing synthetic methods that can be conducted at ambient temperature and pressure minimizes energy requirements, aligning with the principle of energy efficiency. acs.org
The development of synthetic routes that avoid unnecessary derivatization, such as the use of protecting groups, is another key aspect of green chemistry. chemmethod.comacs.org The use of enzymes, for example, can offer high specificity and eliminate the need for such steps. acs.org While not yet standard for this compound production, research into enzymatic and other biocatalytic methods represents a promising frontier for enhancing the sustainability of its synthesis.
Table 1: Application of Green Chemistry Principles to this compound Synthesis
| Green Chemistry Principle | Application in this compound Synthesis |
| Prevention | Designing syntheses to minimize waste generation from the outset. |
| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. |
| Less Hazardous Chemical Syntheses | Utilizing and generating substances with minimal toxicity. chemmethod.com |
| Safer Solvents and Auxiliaries | Reducing or eliminating the use of hazardous solvents in favor of benign alternatives. chemmethod.com |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. |
| Use of Renewable Feedstocks | Exploring bio-based starting materials as alternatives to fossil-fuel-derived anilines. researchgate.net |
| Reduce Derivatives | Avoiding the use of protecting groups to minimize reaction steps and waste. chemmethod.com |
| Catalysis | Employing catalytic reagents over stoichiometric ones to improve efficiency and reduce waste. acs.org |
Waste Reduction and By-product Minimization in Synthetic Routes
A significant challenge in the synthesis of this compound is the potential for the formation of mono-allylated and other by-products. tandfonline.com Traditional methods, such as the reaction of aniline with allyl bromide, can lead to a mixture of products, necessitating purification steps that generate waste. tandfonline.comresearchgate.net The WAste Reduction (WAR) algorithm is a tool that can be used to evaluate and minimize the potential environmental impacts of chemical processes at the design stage. epa.gov
Conventional manufacturing of aniline derivatives often involves high temperatures and harsh chemicals, such as in the long-established nitrobenzene (B124822) reduction, or the use of pre-functionalized aromatics, which can lead to significant waste and low atom economy. researchgate.net For example, the synthesis of this compound from aniline and allyl bromide can produce N-allylaniline as a major by-product. researchgate.net
To address this, research has focused on developing more selective synthetic routes. One approach involves the use of specific catalysts and reaction conditions to favor the formation of the desired N,N-diallylated product. For instance, a catalyst-free method using potassium carbonate in an aqueous alcohol solution has been shown to achieve high selectivity for this compound. researchgate.net In some cases, this compound itself can be a by-product in other reactions, which can be separated by distillation under reduced pressure. thieme-connect.com
The choice of the alkylating agent and the reaction medium also plays a crucial role in waste reduction. The use of alcohols as alkylating agents, catalyzed by transition metals, has been explored as a greener alternative to alkyl halides, as water is the only by-product. rsc.org Furthermore, carrying out reactions in aqueous media can simplify work-up procedures and reduce the use of volatile organic solvents. researchgate.net
Development and Utilization of Recyclable Catalytic Systems
The development of recyclable catalysts is a cornerstone of green chemistry, offering both economic and environmental benefits. tandfonline.comtandfonline.com In the context of this compound synthesis, significant research has been dedicated to finding efficient and reusable catalytic systems.
One notable example is the use of Mg-Al hydrotalcites as solid base catalysts for the diallylation of anilines with allyl bromide. tandfonline.comtandfonline.com These catalysts are effective in aqueous ethanol (B145695) at room temperature and can be recovered and reused for up to three cycles, making the process more environmentally benign. tandfonline.comtandfonline.com Similarly, palladium on carbon (Pd/C) has been employed as a reusable heterogeneous catalyst for the N-alkylation of anilines. thieme-connect.comthieme-connect.com This catalyst can be successfully recycled multiple times, particularly when the reaction is carried out in solvents like THF. thieme-connect.com
Other heterogeneous catalysts have also been investigated. Zirconium dioxide-supported tungsten oxide has been used for the selective monoallylation of anilines, and while the focus was on the mono-allyl product, it highlights the potential of supported metal oxides in aniline alkylation. rsc.org A cobalt catalyst supported on a Zr metal-organic framework has shown promise for the N-alkylation of aniline with benzyl (B1604629) alcohol, demonstrating the potential for developing cost-effective and recyclable base metal catalysts. rsc.org
Table 2: Recyclable Catalysts in Aniline Allylation
| Catalyst | Substrate | Product Focus | Recyclability | Reference |
| Mg-Al hydrotalcites | Anilines and allyl bromide | N,N-Diallylanilines | Up to three runs | tandfonline.comtandfonline.com |
| Pd/C | Anilines and primary amines | Monoalkylated anilines | Multiple cycles in THF | thieme-connect.comthieme-connect.com |
| Zirconium dioxide-supported tungsten oxide | Anilines | Monoallyl anilines | Continuous flow for 15 hours | rsc.org |
| Cobalt on Zr metal-organic framework | Aniline and benzyl alcohol | N-alkylanilines | Not specified | rsc.org |
| Imidazolium-based salts | Aniline and allylic alcohols | N-allylaniline | Recyclable | scispace.com |
Life Cycle Assessment (LCA) Considerations for Production and Use
A Life Cycle Assessment (LCA) provides a comprehensive evaluation of the environmental impacts of a product throughout its entire life, from raw material extraction to end-of-life disposal. sustainability-directory.comeuropa.eu For this compound, an LCA would consider the environmental footprint of its production, use, and final fate.
The production of aniline, the primary precursor for this compound, has been the subject of LCA studies. d-nb.info Conventional aniline production from fossil fuels involves the nitration of benzene (B151609) followed by hydrogenation. d-nb.info A prospective LCA of bio-based aniline, produced from the fermentation of sugar, suggests a potential reduction in global warming impacts compared to the fossil-based route. d-nb.inforesearchgate.net However, the bio-based process could lead to increased eutrophication and acidification, highlighting the trade-offs often seen with bio-based alternatives. d-nb.inforesearchgate.net
The LCA of this compound itself would need to account for the inputs and outputs of the specific synthetic route employed. This includes the raw materials (aniline and an allyl source), energy consumption, solvent use, and waste generation. The environmental impacts associated with the catalyst, including its production and disposal or recycling, would also be a critical component of the assessment.
Broader Environmental Impact of Aromatic Amines and Sustainable Alternatives
This compound belongs to the broader class of aromatic amines, many of which are of environmental concern due to their potential toxicity and persistence. sustainability-directory.comacs.org Aromatic amines can enter the environment through industrial wastewater, spills, and atmospheric emissions. sustainability-directory.com Their environmental fate is complex, involving processes like biodegradation, photodegradation, and adsorption to soil and sediment. sustainability-directory.com
The environmental impact of aromatic amines is a significant concern. sustainability-directory.com Some aromatic amines are known or suspected carcinogens, and their release into aquatic environments can be harmful to fish and other wildlife. sustainability-directory.comnih.gov The potential for long-range transport and persistence of some of these compounds necessitates stringent regulations and management practices to prevent their release. nih.gov
In response to these concerns, there is a growing emphasis on developing sustainable alternatives to hazardous aromatic amines. sustainability-directory.com This includes the design of new chemicals and processes that are inherently safer. sustainability-directory.com Research is actively exploring less toxic dyes, polymers, and other chemical substitutes. sustainability-directory.com For instance, non-halogenated anilines such as methylanilines, nitroanilines, or methoxyanilines are being considered as less toxic alternatives in some industrial applications. nih.gov
The development of sustainable routes to aromatic amines from renewable resources, such as lignin-derived monomers, represents another promising avenue. researchgate.net Manganese-catalyzed hydrosilylation of nitroarenes has also been proposed as a sustainable route to aromatic amines, avoiding the use of hydrogen gas and harsh conditions. organic-chemistry.orgacs.org These efforts to find greener alternatives and more sustainable production methods are crucial for mitigating the environmental impact of this important class of chemicals.
Future Research Directions and Emerging Trends
Development of Highly Efficient and Selective Catalytic Systems for N,N-Diallylaniline Synthesis
The synthesis of this compound and its derivatives is a cornerstone for many of its applications. A major thrust in current research is the development of catalytic systems that offer high efficiency, selectivity, and sustainability.
Historically, the N-allylation of aniline (B41778) has been achieved using various reagents and catalysts, including sodium carbonate in ethanol (B145695), potassium hydroxide (B78521) in THF, and various platinum and palladium complexes. researchgate.net However, these methods can suffer from drawbacks such as harsh reaction conditions, the use of expensive or toxic catalysts, and the formation of byproducts.
More recent and future-focused research is centered on creating more robust and greener catalytic solutions. For instance, Mg-Al hydrotalcites have been demonstrated as mild and efficient solid base catalysts for the diallylation of anilines with allyl bromide in aqueous ethanol at room temperature. researchgate.netresearchgate.net These catalysts are advantageous as they can be easily recovered and reused, contributing to more sustainable processes. researchgate.netresearchgate.net Research has shown that the reaction of aniline with allyl bromide in the presence of Mg-Al hydrotalcites can produce this compound in good yields, with the catalyst being recyclable for several runs. researchgate.net
Palladium nanoparticles have also emerged as highly efficient catalysts for the C-N bond formation in allylic amination reactions. nih.gov These nanoparticles, which can be generated in situ, facilitate the highly regio- and stereoselective allylation of various amines, including aniline, with allyl acetates. nih.gov The facet-dependent catalytic activity of palladium nanocrystals is another promising area. Studies have shown that Pd nanocubes can selectively catalyze the formation of either monoallylaniline or this compound depending on the reaction conditions, offering a level of control not seen with other catalyst shapes. wbcsd.org
Ruthenium-based catalysts are also at the forefront of this research, particularly for "borrowing hydrogen" strategies where alcohols are used as alkylating agents, producing only water as a byproduct. nih.gov This approach represents a highly atom-economical and sustainable method for N-alkylation. researchgate.net
Table 1: Comparison of Catalytic Systems for this compound Synthesis and Related Reactions
| Catalyst System | Reaction Type | Key Features/Findings | Reference |
|---|---|---|---|
| Mg-Al Hydrotalcites | N-Diallylation | Mild, reusable solid base catalyst; operates at room temperature in aqueous ethanol. | researchgate.netresearchgate.net |
| Palladium Nanoparticles | Allylic Amination | In situ generation; high regio- and stereoselectivity with allyl acetates. | nih.gov |
| Palladium Nanocubes | Allylic Amination | Facet-dependent selectivity; can be tuned to produce mono- or diallylated products. | wbcsd.org |
| Ruthenium Complexes | N-Alkylation (Borrowing Hydrogen) | Uses alcohols as alkylating agents; highly atom-economical, produces water as the only byproduct. | nih.gov |
| Zr Metal-Organic Framework (UiO-67) Supported Cobalt | N-Alkylation | Heterogeneous catalyst with excellent selectivity and yields for N-alkylation of anilines with alcohols. | researchgate.net |
Exploration of Novel Cyclization and Polymerization Pathways for Advanced Materials
The dual allyl functionalities of this compound make it an ideal substrate for cyclization and polymerization reactions, leading to the creation of advanced materials with unique properties.
A significant area of exploration is the Ring-Closing Metathesis (RCM) of this compound and its derivatives. This reaction provides a powerful route to nitrogen-containing heterocycles, particularly 1-phenyl-2,5-dihydro-1H-pyrrole and its substituted analogues. jetir.orgrsc.org Ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, are highly effective for these transformations. jetir.orgeuropa.eu Recent research has focused on developing novel phosphine-free Ru-alkylidene catalysts that exhibit even higher efficiency and stability. For example, a tosylated carbenoid Ru(II) complex has been shown to be exceptionally effective in the RCM of various substituted N,N-diallylanilines, producing pyrrole (B145914) derivatives in excellent yields (up to 98%). jetir.orgfrontiersin.org The reaction tolerates a wide range of functional groups on the aniline ring, including both electron-donating and electron-withdrawing substituents. jetir.orgeuropa.eu Other catalytic systems, such as those based on in situ-generated niobium complexes, have also been successfully employed for the RCM of this compound. mdpi.com
Beyond simple cyclization, this compound serves as a monomer for the synthesis of novel functional polymers. The polymerization can proceed through various mechanisms. For instance, after quaternization with agents like methyl chloride, the resulting diallyl ammonium (B1175870) salt can undergo polymerization to form high molecular weight, water-soluble polymers. rsc.org These polymers have potential applications based on their polycationic nature. specificpolymers.com
Furthermore, this compound and its derivatives can be incorporated into copolymers to tailor the material's properties. For example, copolymerization with monomers like maleimide (B117702) derivatives can yield polymers that, after sulfonation, can be used in the preparation of ion-exchange membranes. researchgate.net There is also potential for creating polymers with interesting electronic and optical properties for applications in sensors or organic electronics. nih.govcas.czgoogle.comroutledge.com The development of advanced functional polymers is a rapidly growing field, and monomers derived from this compound could contribute to materials with specific thermal, mechanical, or chemical resistance properties. rsc.orgsymeres.com
Expansion of this compound Derivatives in Targeted Medicinal Chemistry and Functional Materials
This compound is a crucial precursor for a variety of heterocyclic compounds that form the scaffold of numerous biologically active molecules. researchgate.netresearchgate.net Future research is focused on expanding the library of this compound derivatives to create targeted agents for medicinal chemistry and to develop new functional materials.
The cyclized products of this compound, such as pyrroles and quinolines, are privileged structures in drug discovery. nih.govsci-hub.seulisboa.pt Quinolines, for example, are known to possess a wide range of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. sci-hub.sechim.itresearchgate.net Similarly, pyrrolo-quinoline derivatives have been synthesized and evaluated as potential antineoplastic agents, showing interesting growth inhibitory properties against various cancer cell lines. nih.govulisboa.pt The synthesis of these complex heterocyclic systems often begins with the functionalization and subsequent cyclization of this compound or related structures.
The development of new drugs often involves a fragment-based design or scaffold hopping approach, where a known active structure is modified to enhance potency and selectivity. semanticscholar.org The this compound framework and its immediate cyclization products offer a versatile platform for such modifications. For example, by introducing different substituents onto the aniline ring of this compound prior to cyclization, a diverse library of quinoline (B57606) or pyrrole derivatives can be generated. jetir.orgeuropa.eu These derivatives can then be screened for specific biological activities, such as enzyme inhibition or receptor antagonism. routledge.comnih.govnih.gov For instance, quinoxaline (B1680401) 1,4-dioxides, which can be conceptually linked to aniline-derived heterocycles, are a promising class for developing new drugs targeting bacterial infections and oncological diseases. researchgate.net
In the realm of functional materials, this compound derivatives are being explored for applications in electronics and photonics. cas.czgoogle.com The incorporation of the this compound moiety into larger conjugated polymer systems can influence the material's electronic and optical properties, making them suitable for use in sensors, organic light-emitting diodes (OLEDs), or photovoltaic devices. nih.govrsc.orgcas.czroutledge.com
Synergistic Integration of Computational and Experimental Methodologies for Rational Design
The rational design of catalysts, reaction pathways, and functional molecules based on this compound is increasingly being driven by the powerful synergy between computational and experimental chemistry. nih.govmdpi.com Density Functional Theory (DFT) has become an indispensable tool for elucidating reaction mechanisms, predicting the stability of intermediates and transition states, and understanding the electronic properties that govern reactivity and selectivity. frontiersin.orgnih.govmdpi.com
In the context of this compound chemistry, computational studies have provided deep insights into cyclization reactions. For example, DFT calculations can model the transition states of ring-closing metathesis (RCM) reactions, helping to explain the observed stereoselectivity and the influence of different catalysts. researchgate.neteuropa.eu By understanding the energy barriers and geometries of these transition states, researchers can rationally design more efficient and selective catalysts. nih.gov
This integrated approach is also crucial for the development of new functional materials. Computational modeling can predict the electronic and optical properties of polymers derived from this compound monomers, guiding synthetic efforts toward materials with desired characteristics for applications in electronics or photonics. rsc.orgsymeres.com For instance, calculations can help understand how different substituents on the aniline ring will affect the polymer's band gap or conductivity. rsc.org
In medicinal chemistry, the combination of computational and experimental methods accelerates the drug discovery process. ijsrtjournal.com Molecular docking studies, a key computational technique, can predict how this compound-derived heterocycles might bind to the active site of a target enzyme or receptor. lifecycleinitiative.orgmdpi.com This allows for the in silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and biological testing. This rational design approach saves significant time and resources compared to traditional high-throughput screening. nih.govmdpi.com
Table 2: Application of Computational Methods in this compound Chemistry
| Computational Method | Application Area | Insights Gained | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Catalyst Design & Reaction Mechanisms | Elucidation of transition state structures, reaction energy profiles, and catalyst-substrate interactions. | researchgate.neteuropa.eufrontiersin.orgmdpi.com |
| Molecular Docking | Medicinal Chemistry | Prediction of binding modes and affinities of derivatives to biological targets like enzymes and receptors. | ijsrtjournal.comlifecycleinitiative.orgmdpi.com |
| Quantum Mechanical Calculations | Functional Materials | Prediction of electronic and optical properties (e.g., band gap, conductivity) of polymers. | rsc.org |
| Kinetic Modeling | Reaction Optimization | Understanding reaction rates and the influence of catalyst and substrate concentrations. | europa.eu |
Implementation of this compound Chemistry within Broader Sustainable Chemical Processes
A significant emerging trend is the contextualization of this compound chemistry within the broader principles of green and sustainable manufacturing. sci-hub.sejchemrev.com This involves moving beyond optimizing individual reactions to assessing the entire life cycle of a process, from raw material sourcing to final product disposal. nih.govrsc.orgresearchgate.neteuropa.eu
The application of green chemistry metrics provides a quantitative framework for evaluating the "greenness" of synthetic routes to this compound and its derivatives. researchgate.netjetir.orgrsc.orgmdpi.com Key metrics include:
Atom Economy (AE): Measures the efficiency with which atoms from the reactants are incorporated into the final product. Catalytic "borrowing hydrogen" reactions, which produce only water, are exemplary in this regard. rsc.org
Reaction Mass Efficiency (RME): Considers the mass of the product relative to the total mass of reactants used in stoichiometric amounts. jetir.org
Process Mass Intensity (PMI): A holistic metric that accounts for all materials used in a process (reactants, solvents, catalysts, workup chemicals) relative to the mass of the final product. mdpi.comgreenchemistry-toolkit.org
Future research will likely involve the detailed analysis of synthetic pathways to this compound using these metrics to identify hotspots for improvement. nih.gov For example, comparing a traditional synthesis using allyl halides with a catalytic route using allyl alcohol would highlight the benefits of the latter in terms of reduced waste and improved atom economy. rsc.org
Furthermore, Life Cycle Assessment (LCA) is a powerful tool for a comprehensive environmental impact evaluation. wbcsd.orgnih.govrsc.orgresearchgate.net An LCA of a process involving this compound would consider factors such as the energy consumption of the synthesis, the toxicity and source of raw materials (e.g., whether aniline is derived from fossil fuels or bio-based feedstocks), the environmental impact of solvents, and the end-of-life fate of the final products. nih.goveuropa.eumdpi.com While specific LCA studies on this compound are not yet widespread, the methodology is being increasingly applied to fine and specialty chemical production. nih.govresearchgate.netresearchgate.net Integrating this compound chemistry into a circular economy model, where waste is minimized and products are designed for recycling or benign degradation, represents the ultimate goal for sustainable chemical processing. ijsrtjournal.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
